(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide typically involves the reaction of 1,3-benzodioxole with 2-ethylphenylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)-2-propenamide
- (E)-3-(1,3-Benzodioxol-5-yl)-N-(2-propylphenyl)-2-propenamide
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N-(2-ethylphenyl)-2-propenamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylphenyl group differentiates it from similar compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-ethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17NO3/c1-2-14-5-3-4-6-15(14)19-18(20)10-8-13-7-9-16-17(11-13)22-12-21-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-8+ |
InChI Key |
RMYFXXWCLCWIHG-CSKARUKUSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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